2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a sulfanyl-linked imidazole derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 4 of the imidazole core and a phenyl substituent at position 2. The sulfanyl bridge (-S-) connects the imidazole to an acetamide moiety, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran methyl) group. The tosyl group may enhance metabolic stability, while the oxolan methyl side chain could influence solubility and pharmacokinetics compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-9-11-19(12-10-16)32(28,29)23-22(25-21(26-23)17-6-3-2-4-7-17)31-15-20(27)24-14-18-8-5-13-30-18/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRERFXFVJVYXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the sulfonyl group, and the attachment of the oxolane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential for understanding its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to benzimidazole and imidazole derivatives reported in the literature, particularly those with sulfonyl/sulfinyl groups and acetamide side chains. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure: The target compound uses a 1H-imidazole core, whereas analogs like 3x and 3af employ benzimidazole scaffolds.
Sulfur Linkage : The sulfanyl group (-S-) in the target compound is less oxidized than sulfinyl (-SO-) groups in analogs. Sulfanyl linkages may confer greater metabolic stability but reduced electrophilicity compared to sulfinyl groups, which are often critical for covalent binding .
Side Chain Diversity :
- The oxolan-2-ylmethyl side chain in the target compound provides a cyclic ether moiety, enhancing water solubility compared to carbamoylmethyl (3af) or pyridyl (3j) substituents.
- Pyridyl-containing analogs (e.g., 3j, ) may exhibit stronger π-π stacking interactions with aromatic residues in target proteins.
Methoxy substituents in benzimidazole derivatives (3x, 3af) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a pre-functionalized imidazole with a sulfanyl-acetamide intermediate. This contrasts with benzimidazole derivatives (e.g., 3x, 3af), which require multi-step cyclization and sulfonylation .
- Biological Relevance : While direct activity data for the target compound is unavailable in the provided evidence, structurally related compounds (e.g., ) show promise in targeting kinases and inflammatory mediators. The sulfanyl group may reduce off-target reactivity compared to sulfinyl analogs.
- Optimization Potential: Replacing the oxolan group with pyridyl or fluorinated substituents (as in ) could balance solubility and target affinity.
Biological Activity
The compound 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a sulfonyl group, and an acetamide moiety. The presence of these functional groups is thought to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O3S2 |
| Molecular Weight | 423.55 g/mol |
| CAS Number | 950305-91-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties by disrupting bacterial cell wall synthesis.
- Apoptosis Induction : Research indicates that it can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Activity
A study published in PubMed evaluated the anticancer properties of imidazole derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved apoptosis induction via caspase activation and DNA synthesis inhibition .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of sulfonamide-containing compounds. The results showed that these compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group plays a critical role in their mechanism .
Research Findings
Recent findings highlight the following aspects of the biological activity of this compound:
-
Cytotoxicity : In vitro studies demonstrate that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines.
Cell Line IC50 (µM) A549 15 C6 10 MCF7 20 - Selectivity : The compound shows selective toxicity towards cancer cells compared to normal fibroblast cells, indicating a potential therapeutic window.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, suggesting potential for combination therapy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
